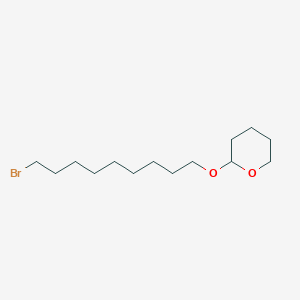

2-(9-Bromononyl-1-oxy)tetrahydropyran

Übersicht

Beschreibung

2-(9-Bromononyl-1-oxy)tetrahydropyran is a chemical compound that has garnered attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound is characterized by the presence of a tetrahydropyranyl ether group and a bromine atom attached to a nonane chain, making it a versatile intermediate in organic synthesis.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-(9-Bromononyl-1-oxy)tetrahydropyran typically involves the protection of hydroxyl groups using tetrahydropyranyl (THP) ethers. One common method is the reaction of 9-bromononan-1-ol with dihydropyran in the presence of an acid catalyst, such as p-toluenesulfonic acid, to form the THP ether. The reaction is usually carried out in an inert solvent like dichloromethane at ambient temperature.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions: 2-(9-Bromononyl-1-oxy)tetrahydropyran undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The THP ether group can be oxidized to form corresponding carbonyl compounds.

Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrocarbon.

Common Reagents and Conditions:

Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents (e.g., DMF, DMSO).

Oxidation: Oxidizing agents like PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Major Products:

Substitution: Formation of azides, thiols, or ethers.

Oxidation: Formation of aldehydes or ketones.

Reduction: Formation of nonane derivatives.

Wissenschaftliche Forschungsanwendungen

2-(9-Bromononyl-1-oxy)tetrahydropyran is widely used in scientific research due to its versatility:

Chemistry: As an intermediate in the synthesis of complex organic molecules and natural products.

Biology: In the study of biochemical pathways and as a probe in molecular biology experiments.

Industry: Used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2-(9-Bromononyl-1-oxy)tetrahydropyran involves its ability to act as a protecting group for hydroxyl functionalities. The THP group can be selectively introduced and removed under mild conditions, allowing for the manipulation of complex molecules without affecting other functional groups. This property makes it valuable in multi-step organic synthesis .

Vergleich Mit ähnlichen Verbindungen

Tetrahydropyranyl ethers: Commonly used as protecting groups for alcohols.

Bromoalkanes: Used as intermediates in organic synthesis.

Uniqueness: 2-(9-Bromononyl-1-oxy)tetrahydropyran combines the protective properties of THP ethers with the reactivity of bromoalkanes, making it a unique and valuable compound in synthetic chemistry. Its ability to undergo a variety of reactions while maintaining stability under different conditions sets it apart from other similar compounds .

Biologische Aktivität

2-(9-Bromononyl-1-oxy)tetrahydropyran is a compound whose biological activities have drawn attention in recent research due to its potential applications in medicinal chemistry and pharmacology. This article delves into the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a brominated nonyl chain attached to a tetrahydropyran ring. The molecular formula is C_{14}H_{27}BrO, and it has a molecular weight of 293.27 g/mol. Its unique structure contributes to its biological properties.

The biological activity of this compound is primarily attributed to its interactions with various biological targets:

- Receptor Binding : The compound may interact with specific receptors in the body, influencing signaling pathways that regulate cellular functions.

- Enzyme Inhibition : Preliminary studies suggest that it could inhibit certain enzymes involved in metabolic processes, potentially affecting drug metabolism and efficacy.

- Cellular Effects : It has been observed to affect cell viability and proliferation in various cell lines, indicating its potential as an anti-cancer agent.

In Vitro Studies

Recent studies have investigated the effects of this compound on different cell lines:

These findings indicate that the compound may possess anti-cancer properties, particularly in neuroblastoma and breast cancer models.

Pharmacological Applications

The potential applications of this compound include:

- Neurodegenerative Diseases : Given its effects on neuroblastoma cells, there is interest in exploring its utility in treating neurodegenerative diseases by targeting neuronal pathways.

- Anti-inflammatory Effects : The compound's ability to modulate inflammatory responses suggests potential applications in treating conditions characterized by chronic inflammation.

Case Studies

A notable case study highlighted the use of this compound in a therapeutic context:

- Neuroprotective Effects : In an experimental model of Alzheimer's disease, treatment with the compound resulted in improved cognitive function and reduced neuronal death. This suggests that it may enhance synaptic plasticity and neuronal resilience against toxic insults.

Eigenschaften

IUPAC Name |

2-(9-bromononoxy)oxane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H27BrO2/c15-11-7-4-2-1-3-5-8-12-16-14-10-6-9-13-17-14/h14H,1-13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKEZIRZMJBUPIS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCOC(C1)OCCCCCCCCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H27BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10449385 | |

| Record name | 9-Tetrahydropyranyloxy-1-bromononane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10449385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55695-90-4 | |

| Record name | 9-Tetrahydropyranyloxy-1-bromononane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10449385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.